(s)-4-Chloro-3-hydroxybutanal
Description
Significance as a Chiral Building Block in Advanced Organic Synthesis
(S)-4-Chloro-3-hydroxybutanal serves as a significant chiral building block in modern organic synthesis. Chiral building blocks are enantiomerically enriched compounds used as starting materials to introduce a specific stereocenter into a target molecule, which is a fundamental strategy in asymmetric synthesis. researchgate.net The utility of this four-carbon aldehyde stems from its trifunctional nature, where the aldehyde, hydroxyl, and chloro groups can be selectively manipulated to build more complex molecular architectures.
Processes have been developed for its production through methods like asymmetric aldol (B89426) reactions, which are designed to create the specific (S)-stereoconfiguration with high precision. google.com The value of this specific chiral motif is further demonstrated by the extensive use of its derivatives. For instance, the related compound (S)-4-chloro-3-hydroxybutyronitrile is a key chiral intermediate for the synthesis of the cholesterol-lowering drug atorvastatin. researchgate.net Similarly, ethyl (S)-4-chloro-3-hydroxybutanoate is an important intermediate for producing 3-hydroxy-3-methyl glutaryl coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. researchgate.net The role of this compound as a precursor in these syntheses highlights its foundational importance in creating high-value, stereochemically defined pharmaceutical products. nih.govresearchgate.net
Overview of Stereochemical Importance in Target Molecule Construction
The stereochemical configuration of a molecule is critical to its biological function, and constructing molecules with the correct three-dimensional arrangement is a central goal of organic synthesis. The (S)-stereocenter in this compound is crucial for its role as a building block because it allows chemists to control the stereochemical outcome of a synthetic sequence. sci-hub.se By starting with a compound that already possesses the desired chirality, chemists can avoid the often difficult and inefficient separation of stereoisomers later in the synthesis.
The enantioselective synthesis of such building blocks is a key area of research, often employing chiral catalysts or enzymes to ensure that only the desired enantiomer is formed. google.comsci-hub.se For example, aldol reactions, which form carbon-carbon bonds and can create new stereocenters, can be controlled using chiral auxiliaries or catalysts to yield products with high enantiomeric purity. harvard.edu The introduction of a pre-defined stereocenter, as provided by this compound, is a powerful strategy in the total synthesis of complex natural products and pharmaceuticals. This approach ensures that subsequent transformations build upon this initial chirality, ultimately leading to a final product with the correct and specific stereochemistry required for its intended biological activity. clockss.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7ClO2 | nih.gov |
| Molecular Weight | 122.55 g/mol | nih.gov |
| IUPAC Name | (3S)-4-chloro-3-hydroxybutanal | nih.gov |
| SMILES | C(C=O)C@HO | nih.gov |
| InChI Key | XQXWWWKGIMBNKZ-VKHMYHEASA-N | nih.gov |
| CAS Number | 125781-04-6 | bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H7ClO2 |
|---|---|
Molecular Weight |
122.55 g/mol |
IUPAC Name |
4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2 |
InChI Key |
XQXWWWKGIMBNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CCl)O |
Origin of Product |
United States |
Applications of S 4 Chloro 3 Hydroxybutanal As a Chiral Synthon
Intermediates for Complex Pharmaceutical Molecules
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral synthons to introduce specific stereochemistry. (S)-4-Chloro-3-hydroxybutanal and its derivatives serve as crucial starting materials for a range of pharmaceutically active compounds.
β-Lactam antibiotics, including penicillins and cephalosporins, represent a cornerstone of antibacterial therapy researchgate.netnih.gov. The chemical synthesis of advanced, semi-synthetic β-lactams requires the use of key chiral intermediates to construct the complex side chains that determine the antibiotic's spectrum of activity and stability researchgate.netnih.gov.
While a direct, step-by-step synthesis from this compound is not extensively detailed in the literature, the utility of such multifunctional chiral building blocks is well-established in the field nih.gov. The distinct functionalities of this compound—aldehyde, alcohol, and chloride—offer multiple reaction sites for elaboration into the sophisticated, optically active side chains required for modern β-lactam and carbapenem (B1253116) antibiotics.
This compound, and its closely related derivatives such as (S)-4-chloro-3-hydroxybutyronitrile and the corresponding esters, are pivotal intermediates in constructing this side chain researchgate.netgoogle.comgoogle.com. For example, (S)-epichlorohydrin can be converted to (S)-4-chloro-3-hydroxybutyronitrile with a high degree of optical purity (99.2% enantiomeric excess) google.com. This nitrile is then transformed into the corresponding ester, which serves as a direct precursor for the Atorvastatin side chain, ensuring the correct stereochemistry at the C3-hydroxyl group google.comgoogle.com.
Table 1: Role of this compound Derivatives in Statin Synthesis
| Target Drug | Precursor Derived from (S)-Epichlorohydrin | Role of the Precursor |
| Atorvastatin | (S)-4-chloro-3-hydroxybutyronitrile | Provides the C3-hydroxy stereocenter of the chiral side chain google.comgoogle.com. |
| Rosuvastatin | (S)-chiral synthon | Used to construct the 3,5-dihydroxy side chain essential for HMG-CoA reductase inhibition researchgate.net. |
(R)-Carnitine, also known as L-carnitine, is an essential compound in cellular metabolism, where it facilitates the transport of fatty acids into the mitochondria for oxidation sci-hub.st. The synthesis of enantiomerically pure (R)-carnitine is of significant interest.
The most direct synthetic routes to (R)-carnitine employ the (R)-enantiomer of 4-chloro-3-hydroxybutyrate or its nitrile equivalent as the starting material researchgate.netresearchgate.netsigmaaldrich.com. However, the versatility of chiral pool chemistry allows for the synthesis of (R)-carnitine from the opposite enantiomer. Synthetic strategies have been successfully developed that start with (S)-3-hydroxy-γ-butyrolactone, a related C4 building block, and convert it to the desired (R)-carnitine sci-hub.st. These pathways involve a series of chemical steps that effectively switch the functional group priorities and result in the target molecule, showcasing the flexibility of these chiral synthons in complex synthesis sci-hub.st.
Optically active γ-amino-β-hydroxy acids are an important class of compounds with significant biological activity. A prominent example is (R)-4-amino-3-hydroxybutyric acid (GABOB), which functions as a neuromodulator in the central nervous system sci-hub.stgoogle.com.
Much like the synthesis of carnitine, the direct precursor for (R)-GABOB is typically the (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate researchgate.net. Nevertheless, synthetic routes have been devised to produce (R)-GABOB starting from the (S)-enantiomer of related building blocks like (S)-3-hydroxy-γ-butyrolactone sci-hub.st. Conversely, this compound is a logical and efficient precursor for the synthesis of (S)-4-amino-3-hydroxybutyric acid sigmaaldrich.com. The synthetic sequence would involve the conversion of the chloro group into an amino group (e.g., via an azide (B81097) intermediate) and oxidation of the aldehyde to a carboxylic acid, thereby retaining the (S) stereochemistry at the hydroxyl-bearing carbon.
Chiral alcohols are fundamental synthons in the pharmaceutical and fine chemical industries, serving as starting materials for a vast array of single-stereoisomer products researchgate.net. This compound is a valuable precursor to other specialized chiral building blocks.
The aldehyde functionality can be selectively reduced to a primary alcohol, yielding a chiral 4-chlorobutane-1,3-diol. Alternatively, the chlorohydrin moiety can be converted into a chiral epoxide, which is a highly reactive and versatile intermediate for introducing the chiral hydroxyethyl (B10761427) unit into larger molecules. These derived synthons are instrumental in constructing complex molecules where the precise installation of multiple stereocenters is required .
Building Block in Natural Product Total Synthesis
The total synthesis of complex natural products represents a significant challenge in organic chemistry, requiring precise control over molecular architecture and stereochemistry organic-chemistry.orgorganicchemistrydata.org. Chiral building blocks sourced from the "chiral pool," such as this compound, are invaluable tools in this endeavor.
These synthons provide a compact and stereochemically defined starting point that can be elaborated into larger, more complex structures. The combination of reactive sites in this compound allows for its incorporation into a larger molecular framework through various carbon-carbon and carbon-heteroatom bond-forming reactions. While the provided literature does not highlight a specific application of this butanal in a completed total synthesis of a named natural product, the use of such versatile C4 chiral synthons is a well-established and fundamental strategy for efficiently constructing segments of complex, biologically active molecules organic-chemistry.org.
Incorporation into Polyketide Frameworks
Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl motifs. Chiral building blocks containing this structural feature are theoretically ideal for the synthesis of polyketide chains. While this compound possesses the requisite β-hydroxy aldehyde structure, its specific incorporation into larger polyketide frameworks is not extensively documented in readily available scientific literature. The principles of polyketide synthesis often rely on iterative chain extensions, and the use of pre-formed chiral C4 units like this compound could offer a strategic advantage in controlling stereochemistry. However, specific examples demonstrating this application remain limited.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Indolizidines)
This compound and its derivatives are effective precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and alkaloids.
Pyrrolidines: The related compound, (S)-4-chloro-3-hydroxybutyronitrile, is a well-established precursor to chiral pyrrolidine (B122466) derivatives. The butanal can be converted to the nitrile, which then undergoes cyclization. A common synthetic route involves the reduction of the nitrile group to a primary amine, which then displaces the chloride via an intramolecular nucleophilic substitution to form the pyrrolidine ring. This process yields enantiomerically pure substituted pyrrolidines, such as (S)-3-hydroxypyrrolidine, a valuable chiral intermediate.
| Starting Material | Key Transformation | Product |
| (S)-4-chloro-3-hydroxybutyronitrile | Catalytic Reduction & Intramolecular Cyclization | (S)-3-pyrrolidinol |
Indolizidines: The indolizidine skeleton consists of a fused six-membered and five-membered ring system with a shared nitrogen atom. The chiral pyrrolidines synthesized from this compound serve as crucial intermediates for the construction of these bicyclic alkaloids. The pyrrolidine ring forms one of the two rings of the indolizidine core, and further synthetic steps are used to build the second ring, often through strategies like ring-closing metathesis or intramolecular alkylation.
Specific Applications in Alkaloid and Other Complex Natural Product Syntheses (e.g., Swainsonine (B1682842), Zenkequinone B derivatives)
The utility of this chiral C4 building block is highlighted in the total synthesis of specific natural products.
Swainsonine: (-)-Swainsonine is an indolizidine alkaloid that functions as a potent inhibitor of mannosidase enzymes. Its synthesis is a significant target for organic chemists. Several synthetic strategies for swainsonine rely on the use of a chiral C4 building block to establish the stereochemistry of the pyrrolidine portion of the molecule. For instance, a tactical combination of an organocatalyzed aldol (B89426) reaction followed by intramolecular reductive amination can produce a key chiral pyrrolidine derivative with three contiguous stereocenters in just two steps from achiral precursors researchgate.net. This intermediate is then elaborated to complete the synthesis of swainsonine researchgate.net. While this specific example does not start with this compound itself, the core strategy relies on a chiral 3-hydroxybutanal moiety, demonstrating the importance of this structural motif in accessing complex alkaloids like swainsonine.
Zenkequinone B derivatives: Zenkequinone B is a natural product belonging to the angucyclinone family, characterized by a benz[a]anthraquinone skeleton. Extensive reviews of its synthesis show that the primary strategies involve methodologies such as the Diels-Alder reaction, enyne metathesis, and intramolecular cyclizations. The precursors and key intermediates reported in the total syntheses of Zenkequinone B are not derived from or structurally related to this compound.
Precursor for Agrochemicals and Specialty Chemicals
Optically active 4-chloro-3-hydroxybutanal and its related ester and nitrile derivatives are recognized as valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals google.com. The defined stereochemistry is crucial for the biological activity of the final products.
The ester derivative, ethyl (S)-4-chloro-3-hydroxybutanoate, is a known precursor in the synthesis of inhibitors for 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which are part of the widely used class of statin drugs researchgate.net. Furthermore, the (R)-enantiomer is used to synthesize biologically important molecules like L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB) researchgate.net. This highlights the importance of the enantiopurity of these C4 synthons for accessing different therapeutic agents. The compound's utility as an intermediate for agrochemicals is also noted in the patent literature, underscoring its versatility in applied chemical manufacturing google.com.
| Application Area | Target Molecule/Class | Reference |
| Pharmaceuticals | HMG-CoA Reductase Inhibitors (Statins) | researchgate.net |
| Pharmaceuticals | L-Carnitine (from (R)-enantiomer) | researchgate.net |
| Agrochemicals | General Manufacturing Intermediate | google.com |
Synthetic Transformations and Derivatives of S 4 Chloro 3 Hydroxybutanal
Conversion to Chiral Nitriles (e.g., (S)-4-Chloro-3-hydroxybutyronitrile)
(S)-4-Chloro-3-hydroxybutanal exists in equilibrium with its cyclic hemiacetal form, but its synthetic utility is often demonstrated through reactions of its precursor, (S)-epichlorohydrin. The conversion to the chiral nitrile, (S)-4-chloro-3-hydroxybutyronitrile, is a key transformation. This is typically achieved through the ring-opening of (S)-epichlorohydrin with a cyanide source. The reaction proceeds by nucleophilic attack of the cyanide ion on one of the epoxide carbons.
The reaction is generally carried out in an aqueous medium, and maintaining a specific pH is crucial for achieving high yields and purity. A weakly basic pH, typically between 7.0 and 8.0, is often employed to facilitate the reaction while minimizing side products. Various cyanide salts, such as sodium cyanide or potassium cyanide, can be used. For instance, reacting (S)-epichlorohydrin with sodium cyanide in water, with the pH maintained between 7.9 and 8.0 using citric acid, can produce (S)-4-chloro-3-hydroxybutyronitrile in high yield and excellent optical purity after an aqueous workup and extraction google.com.
Below is a table summarizing typical reaction conditions for this synthesis.
| Cyanide Source | pH | Temperature (°C) | Reaction Time | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| Sodium Cyanide / Citric Acid | 7.9-8.0 | 22-25 | 10 h | 91.3 | 99.1 | 99.3 | google.com |
| Potassium Cyanide / H₂SO₄ | 7.3-7.8 | Room Temp | Not Specified | 91 | 96.5 | 99.2 | google.com |
| Hydrogen Cyanide / Basic Catalyst | Not Specified | 60 | ~7.5 h | 92.1 | 98.6 | Not Specified | google.com |
| Potassium Cyanide / Acetic Acid | 8.0-10.0 | 20-25 | 1.5-4 h | 78.4 | Not Specified | Not Specified | google.com |
Derivatization to Carboxylic Acid Esters and Amides (e.g., Ethyl (S)-4-chloro-3-hydroxybutanoate)
The aldehyde functional group of this compound can be oxidized to a carboxylic acid, (S)-4-chloro-3-hydroxybutanoic acid, which can subsequently be esterified or converted to an amide. However, a more direct and efficient route to esters involves the alcoholysis of the corresponding nitrile, (S)-4-chloro-3-hydroxybutyronitrile.
This transformation, known as the Pinner reaction, can be performed as a one-step process. By dissolving (S)-4-chloro-3-hydroxybutyronitrile in an alcohol, such as ethanol, and bubbling hydrogen chloride gas through the solution, the corresponding ester, ethyl (S)-4-chloro-3-hydroxybutanoate, can be obtained in high yield and purity google.comgoogle.com. This method avoids the isolation of the intermediate carboxylic acid google.com. The reaction temperature is typically maintained between 15°C and 50°C google.com.
Alternatively, ethyl (S)-4-chloro-3-hydroxybutanoate is frequently synthesized via the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate, using biocatalysts like carbonyl reductase or whole-cell systems such as Aureobasidium pullulans researchgate.netchemicalbook.com.
The synthesis of amides can be achieved by reacting an activated form of (S)-4-chloro-3-hydroxybutanoic acid with a desired amine. Common methods involve converting the carboxylic acid to an acyl chloride or using peptide coupling reagents to facilitate amide bond formation researchgate.netnih.gov. A one-pot synthesis from aldehydes to amides using N-chloroamines has also been developed, which could be applicable to this compound .
Reactions Involving the Halogen Moiety (e.g., Nucleophilic Substitutions, Halohydrin Dehalogenase-catalyzed conversions)
The primary chloride in this compound and its derivatives is susceptible to nucleophilic substitution. The vicinal hydroxyl group allows for intramolecular cyclization to form an epoxide, a reaction that is notably catalyzed by halohydrin dehalogenases (HHDHs) researchgate.netwikipedia.org.
HHDHs catalyze the intramolecular displacement of the halogen by the adjacent hydroxyl group, forming an (S)-glycidyl intermediate (an epoxide) researchgate.net. These enzymes can then catalyze the ring-opening of this highly reactive epoxide with various nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), or nitrite (B80452) (NO₂⁻) google.comresearchgate.net. This two-step, one-pot enzymatic cascade is a powerful tool for creating new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds enantioselectively researchgate.netprepchem.com. A significant industrial application is the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate into ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for statins researchgate.netresearchgate.net. The change in stereochemical designation from (S) to (R) is a result of the Cahn-Ingold-Prelog priority rules changing upon substitution of the chloroethyl group with a cyanoethyl group prepchem.com.
Besides enzymatic conversions, the chlorine atom can be displaced by other nucleophiles in standard Sₙ2 reactions. For example, reaction with other halide ions (e.g., Br⁻, I⁻) can lead to the corresponding halogen-substituted analogues.
Modifications of the Hydroxyl and Aldehyde Functional Groups
The aldehyde and hydroxyl groups of this compound can undergo a variety of chemical modifications.
Aldehyde Group Reactions:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (S)-4-chloro-3-hydroxybutanoic acid, using mild oxidizing agents.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (S)-4-chlorobutane-1,3-diol nih.govbldpharm.com.
Acetal (B89532) Formation: To protect the aldehyde group during reactions at other sites, it can be converted into a cyclic acetal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions organic-chemistry.orgyoutube.com. For example, 4-chlorobutanal (B1267710) can be converted to its dimethyl acetal cymitquimica.com.
Hydroxyl Group Reactions:
Oxidation: Oxidation of the secondary alcohol would yield a β-chloro ketone.
Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, which can also serve as protecting groups.
Combined Reactions:
Hydrogenation: Complete hydrogenation of the molecule would reduce the aldehyde to a primary alcohol, yielding (S)-4-chlorobutane-1,3-diol wikipedia.org.
Dehydration: Similar to other aldols, heating this compound can lead to dehydration, forming an α,β-unsaturated aldehyde wikipedia.org.
Synthesis and Reactivity of Analogues with Different Halogen Substituents (e.g., bromo-, iodo-, fluoro-substituted butanals)
Analogues of this compound with different halogens can be synthesized, and their reactivity is influenced by the nature of the carbon-halogen bond.
(S)-4-Bromo-3-hydroxybutanal: This analogue can be prepared through methods analogous to the chloro-compound, for instance, by the ring-opening of (S)-epibromohydrin. The resulting bromo-substituted compound is expected to be more reactive in nucleophilic substitution reactions than its chloro counterpart due to the lower bond energy of the C-Br bond chemicalbook.comchemicalbook.comnih.gov.
(S)-4-Iodo-3-hydroxybutanal: The iodo-analogue would be even more reactive. The C-I bond is the weakest among the halogens (excluding astatine), making the iodide an excellent leaving group. Synthesis could involve halide exchange from the chloro- or bromo-analogue or by using (S)-epiiodohydrin as a starting material.
(S)-4-Fluoro-3-hydroxybutanal: The synthesis of the fluoro-analogue is more challenging. One reported route to a related compound, 4-fluoro-3-hydroxybutyric acid, involves the ring-opening of an epoxy ester with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride researchgate.net. The C-F bond is very strong, making the fluoro-analogue significantly less reactive towards nucleophilic substitution compared to the other halo-analogues.
The general trend in reactivity for these nucleophilic substitution reactions follows the order: I > Br > Cl > F. This is primarily dictated by the carbon-halogen bond strength and the stability of the resulting halide anion as a leaving group.
Advanced Analytical and Spectroscopic Characterization in Research
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is an indispensable technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the optical purity of (s)-4-Chloro-3-hydroxybutanal and its derivatives. The separation relies on the differential diastereomeric interactions between the enantiomers and the CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are commonly employed due to their broad applicability in resolving a wide range of racemic mixtures. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are examples of selectors that provide unique chiral recognition capabilities. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Gas Chromatography (GC): For volatile compounds or those that can be readily derivatized to become volatile, chiral GC is a powerful alternative. gcms.cz The stationary phases in these capillary columns often consist of cyclodextrin (B1172386) derivatives, which create a chiral environment capable of separating enantiomers. gcms.cz In the analysis of products from stereoselective reactions, such as the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, chiral GC or HPLC is used to confirm the high optical purity of the product, often achieving enantiomeric excesses of over 99%. nih.govresearchgate.net
The choice between HPLC and GC depends on the compound's volatility, thermal stability, and the presence of functional groups amenable to detection.
| Technique | Stationary Phase Principle | Application for this compound | Key Finding |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (e.g., polysaccharide derivatives) | Separation of (S)- and (R)-enantiomers of the butanal or its derivatives (e.g., esters). | Quantification of enantiomeric excess (e.e.). |
| Chiral GC | Formation of transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins). gcms.cz | Analysis of volatile derivatives to determine enantiomeric purity. | Confirmation of high optical purity (e.g., >99% e.e.) in asymmetric synthesis products. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aldehydic proton (-CHO), the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-), the protons of the adjacent methylene (B1212753) group (-CH₂-), and the protons on the methylene group bearing the chlorine atom (-CH₂Cl). The coupling patterns (splitting) between these protons would confirm their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. docbrown.info For this compound, four unique signals would be expected, corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the two other methylene carbons. docbrown.info
For stereochemical assignment, advanced NMR techniques may be required. While standard NMR can confirm the constitution, determining the absolute configuration often involves the use of chiral derivatizing agents or chiral solvating agents. These reagents react with the enantiomers to form diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the assignment of the absolute configuration.
| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |
|---|---|---|
| ¹H (Proton) | ~9.5-10.0 (CHO), ~4.0-4.5 (CHOH), ~3.6-3.8 (CH₂Cl), ~2.5-2.8 (CH₂CHO) | Connectivity through spin-spin coupling, chemical environment of protons. |
| ¹³C (Carbon) | ~200 (CHO), ~65-75 (CHOH), ~45-55 (CH₂Cl), ~40-50 (CH₂CHO) | Number of unique carbon environments, functional group identification. docbrown.info |
Mass Spectrometry for Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in a complex mixture, such as a reaction crude. researchgate.net
In the context of reactions involving this compound, GC-MS can be used to:
Confirm the identity of the product: By matching the molecular ion peak to the expected molecular weight (122.55 g/mol ) and analyzing the fragmentation pattern, which is a unique fingerprint of the molecule. nih.gov
Identify reaction intermediates: Small samples can be taken from a reaction over time to track the formation of intermediates and the consumption of starting materials.
Detect impurities and byproducts: The high sensitivity of MS allows for the detection of even trace amounts of side products, which is crucial for optimizing reaction conditions and ensuring the purity of the final product. researchgate.net
A sensitive GC-MS method can be developed and validated for the identification of related chloro-alcohols in active pharmaceutical ingredients, demonstrating the technique's robustness for trace analysis. researchgate.net
Optical Rotation and Circular Dichroism for Chiral Purity and Conformation Analysis
Optical activity is a defining characteristic of chiral molecules. Techniques that measure the interaction of chiral substances with plane-polarized light are essential for confirming their enantiomeric identity and purity.
Optical Rotation: A polarimeter is used to measure the optical rotation of a chiral compound, which is the angle to which the plane of polarized light is rotated upon passing through a sample. The specific rotation [α] is a characteristic physical property of a chiral molecule. The (S)-enantiomer of a compound will rotate light in the opposite direction to the (R)-enantiomer by an equal magnitude. For example, while the aldehyde itself is not commonly reported, related (S)-enantiomers show negative (levorotatory) optical rotation. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate has a reported specific rotation of -14.5° (neat). fishersci.pt Conversely, (R)-(+)-4-Chloro-3-hydroxybutyronitrile is dextrorotatory, with a reported specific rotation of +11.0° to +14°. chemimpex.com Measuring the optical rotation provides a quick and effective quality control check for chiral purity, where the observed rotation is directly proportional to the enantiomeric excess.
Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule and can be used to determine absolute configuration, study conformational changes, and analyze secondary structure in larger biomolecules. For a small molecule like this compound, CD spectroscopy could be used to confirm the stereochemical assignment by comparing its spectrum to that of known standards or theoretical calculations.
| Technique | Principle | Information Obtained | Example Value (Related Compound) |
|---|---|---|---|
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. | Confirmation of enantiomeric identity and calculation of optical purity. | [α] = -14.5° (neat) for Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. fishersci.pt |
| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformational analysis. | Provides a characteristic spectrum (a "fingerprint") for the specific enantiomer. |
Future Prospects and Emerging Trends in S 4 Chloro 3 Hydroxybutanal Research
Development of Sustainable and Green Synthetic Methodologies
The future of (S)-4-Chloro-3-hydroxybutanal synthesis is increasingly geared towards sustainable and green methodologies, with a primary focus on biocatalysis. This represents a significant shift away from traditional chemical routes, which can involve harsh reagents and generate substantial waste. The core of this green revolution lies in the use of enzymes, particularly carbonyl reductases and alcohol dehydrogenases, to perform the asymmetric reduction of a prochiral ketone precursor, 4-chloro-3-oxobutanoate.
Key research trends are focused on the development of highly efficient whole-cell biocatalyst systems. These systems utilize engineered microorganisms, such as Escherichia coli, to overexpress specific reductases that exhibit high enantioselectivity for the desired (S)-enantiomer. A critical component of this strategy is the simultaneous co-expression of a secondary enzyme, like glucose dehydrogenase, to create an internal cofactor regeneration system. This approach elegantly solves the issue of stoichiometric consumption of expensive cofactors like NAD(P)H, dramatically improving the economic and environmental viability of the process.
Researchers have demonstrated that optimizing reaction conditions in these biocatalytic systems can lead to remarkable yields and purity. For example, conducting the biotransformation in a biphasic water/organic solvent system can alleviate product inhibition and facilitate easier product recovery, with some systems achieving product concentrations exceeding 1,300 mM with an enantiomeric excess of over 99%.
Table 1: Comparison of Selected Biocatalytic Systems for Synthesis of the (S)-4-Chloro-3-hydroxybutyrate Core
| Biocatalyst System | Key Enzyme(s) | Substrate | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Recombinant E. coli | Carbonyl reductase (Pichia stipitis), Glucose dehydrogenase (Bacillus megaterium) | Ethyl 4-chloro-3-oxobutanoate | 90.7% | >99% |
| Recombinant E. coli | NADH-dependent reductase (Candida magnoliae) | Ethyl 4-chloro-3-oxobutanoate | >99.0% | >99.9% |
| Aureobasidium pullulans (whole-cell) | Endogenous reductases | Ethyl 4-chloro-3-oxobutanoate | 94.5% | 97.7% |
Future work in this area will likely concentrate on discovering more robust enzymes from diverse microbial sources and further refining process engineering to enable high-titer production suitable for industrial-scale manufacturing.
High-Throughput Screening and Directed Evolution for Novel Biocatalyst Discovery and Improvement
To unlock the full potential of biocatalysis, future research will heavily rely on high-throughput screening and directed evolution to discover and tailor enzymes. The vastness of the protein sequence space means that nature's repertoire of enzymes is far from fully explored. nih.gov
Biocatalyst Discovery: Genome mining is a powerful emerging technique for identifying novel carbonyl reductases. nih.gov By searching genomic databases for sequences homologous to known reductases, researchers can identify new candidate enzymes with potentially superior properties, such as higher activity, novel substrate specificity, or greater stability under industrial process conditions. nih.govnih.gov
Biocatalyst Improvement: Once a promising enzyme is identified, directed evolution is employed to enhance its fitness for a specific application. This process mimics natural selection in the laboratory. Techniques such as error-prone PCR are used to introduce random mutations into the enzyme's gene, creating a large library of enzyme variants. portlandpress.com These libraries are then screened at high speed for desired improvements, such as:
Enhanced Enantioselectivity: Selecting for variants that produce the (S)-alcohol with even higher optical purity.
Improved Thermostability: Engineering enzymes that can withstand higher process temperatures, which can increase reaction rates and reduce contamination risks.
Increased Substrate Tolerance: Overcoming the common issue of substrate or product inhibition, allowing for reactions to be run at much higher concentrations. nih.gov
The iterative cycles of mutation, screening, and selection can lead to biocatalysts that are far superior to their wild-type ancestors, making them highly effective for the synthesis of this compound and its derivatives. nih.govportlandpress.com
Application of Chemoinformatics and Machine Learning in Reaction Prediction and Catalyst Design
A significant emerging trend is the integration of chemoinformatics and machine learning (ML) to accelerate the development of catalysts for asymmetric synthesis. digitellinc.com These computational tools offer a paradigm shift from traditional, empirical-driven experimentation to a data-driven, predictive approach. nih.govdigitellinc.com
Catalyst Design and Reaction Prediction: For both biocatalytic and chemical synthesis, ML models can be trained on existing reaction data to predict the outcome of new reactions. chemrxiv.orgchemrxiv.org In enzyme engineering, ML-assisted directed evolution can guide the creation of "smart" mutant libraries, focusing on mutations that are most likely to yield improved properties and reducing the experimental screening burden. portlandpress.comacs.org By learning the complex relationship between an enzyme's amino acid sequence and its function, ML algorithms can predict the fitness of new variants before they are even created in the lab. nih.govportlandpress.com
The typical workflow involves:
Generating in silico libraries of potential catalysts (e.g., enzyme mutants or synthetic organocatalysts). digitellinc.comresearchgate.net
Calculating a range of molecular or structural descriptors that quantify the electronic and steric properties of each catalyst. digitellinc.com
Training an ML model on a dataset of experimentally characterized catalysts.
Using the validated model to predict the enantioselectivity or activity of the entire in silico library, identifying the most promising candidates for experimental synthesis and testing. digitellinc.compnas.org
This approach has the potential to dramatically reduce the time and resources required to discover optimal catalysts for the production of this compound. pnas.org Computational tools like molecular docking can further provide insights into how the substrate binds within the enzyme's active site, explaining the origins of stereoselectivity and guiding rational enzyme design. nih.govnih.gov
Exploration of Novel Reactivities and Derivatizations of the Core Scaffold
Beyond its role as a precursor, the this compound scaffold possesses a unique combination of functional groups—a chiral secondary alcohol, a primary chloride, and an aldehyde—that offers rich potential for novel chemical transformations. Future research will likely focus on leveraging this trifunctionality to access new molecular architectures.
The aldehyde can serve as a handle for a wide array of classic carbonyl chemistries, including Wittig reactions, aldol (B89426) additions, and reductive aminations, to build carbon-carbon or carbon-nitrogen bonds. The chlorohydrin motif (a 1,2-hydroxy-chloro arrangement) is a versatile precursor to other key functional groups. For instance, it can be readily converted into a highly reactive epoxide, which can then be opened by a diverse range of nucleophiles to install new functionalities with stereochemical control.
Future explorations may include:
Intramolecular Cyclizations: Using the existing functional groups to construct novel chiral heterocyclic compounds, such as substituted tetrahydrofurans or pyrrolidines, which are common motifs in pharmaceuticals.
Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single pot, triggered by the selective reaction of one functional group, leading to a rapid increase in molecular complexity.
Organocatalysis: Employing the aldehyde or its derivatives in organocatalyzed reactions to build adjacent stereocenters with high levels of control.
Expanding Applications in the Synthesis of Highly Complex Molecular Architectures
The established utility of this compound derivatives as key intermediates for blockbuster drugs underscores its importance as a chiral building block. As greener and more efficient synthetic routes make this compound more accessible and cost-effective, its application in the synthesis of other highly complex molecules is expected to expand significantly.
Its C4 backbone, equipped with three distinct functional groups and a defined stereocenter, makes it an ideal starting material for the total synthesis of natural products and next-generation pharmaceutical agents. Synthetic chemists can devise strategies where the this compound unit is incorporated early in a synthetic sequence, carrying its chiral information through multiple steps to establish the stereochemistry of a complex target. Its potential as a versatile synthon could be realized in the assembly of polyketide natural products, complex alkaloids, or novel antiviral and anticancer agents that require precise stereochemical control for their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
